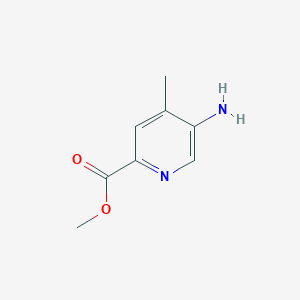

Methyl 5-amino-4-methylpyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFHIKCAHDQBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868551-99-9 | |

| Record name | methyl 5-amino-4-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate

Foreword

Methyl 5-amino-4-methylpyridine-2-carboxylate is a key heterocyclic building block in contemporary drug discovery and development. Its substituted pyridine scaffold is a prevalent motif in a wide array of biologically active molecules, serving as a versatile intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to this valuable compound. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability. Every protocol herein is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Strategic Overview of the Synthetic Approach

The synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate is most effectively approached through a multi-step sequence commencing with a commercially available starting material. The presented strategy prioritizes regioselectivity and high-yielding transformations, critical considerations for efficient chemical synthesis. The core of this approach involves the construction of a suitably functionalized pyridine ring, followed by a series of functional group interconversions to arrive at the target molecule.

The logically devised synthetic pathway can be dissected into five key stages:

-

Nitration: Introduction of a nitro group at the 5-position of a 4-methylpyridine precursor.

-

Chlorination: Conversion of a hydroxyl or amino group at the 2-position to a chloro group, a versatile handle for subsequent nucleophilic substitution.

-

Cyanation: Displacement of the chloro group with a cyanide moiety, which will ultimately become the carboxylic acid functionality.

-

Hydrolysis and Reduction: Conversion of the nitrile to a carboxylic acid and reduction of the nitro group to the desired amine.

-

Esterification: Formation of the final methyl ester.

This strategic sequence is depicted in the workflow diagram below, providing a high-level overview of the synthetic journey.

Caption: A high-level overview of the synthetic workflow for Methyl 5-amino-4-methylpyridine-2-carboxylate.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-methyl-5-nitropyridine

The successful synthesis of the target molecule hinges on the efficient preparation of the key intermediate, 2-chloro-4-methyl-5-nitropyridine. This intermediate provides the necessary functionalities for the subsequent cyanation and reduction steps.

Step 1.1: Nitration of 2-Amino-4-methylpyridine

The initial step involves the regioselective nitration of commercially available 2-amino-4-methylpyridine. The amino group at the 2-position and the methyl group at the 4-position direct the incoming nitro group to the 5-position.

Experimental Protocol:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add concentrated sulfuric acid.

-

Under vigorous stirring, slowly add 2-amino-4-methylpyridine, maintaining the temperature between 5-10°C using an ice bath.[1]

-

Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.[1]

-

After the addition is complete, warm the reaction mixture in a water bath to approximately 60°C and maintain for about 15 hours, or until the cessation of gas evolution.[1]

-

Pour the reaction mixture onto ice and neutralize with ammonia to a pH of 5.0-5.5 to precipitate the crude product, a mixture of 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine.[1]

-

The desired 2-amino-5-nitro-4-methylpyridine can be purified by recrystallization or by dissolving the mixture in dilute hydrochloric acid, filtering to remove impurities, and then neutralizing the filtrate to a pH of 4-5 to selectively precipitate the desired isomer.[1]

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-Amino-4-methylpyridine | 1.0 eq | Starting Material |

| Concentrated Sulfuric Acid | Solvent/Catalyst | Protonates the pyridine nitrogen and facilitates nitration |

| Fuming Nitric Acid | 1.1 eq | Nitrating Agent |

Step 1.2: Hydrolysis of 2-Amino-4-methyl-5-nitropyridine to 2-Hydroxy-4-methyl-5-nitropyridine

The amino group is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Experimental Protocol:

-

Dissolve the purified 2-amino-5-nitro-4-methylpyridine in dilute sulfuric acid and cool the solution to 0-2°C.[1]

-

Add ice to the solution and, while stirring vigorously, add a solution of sodium nitrite dropwise, maintaining the temperature at approximately 0°C.[1]

-

After the addition is complete, continue stirring at around 5°C for 30 minutes.

-

The resulting solution containing 2-hydroxy-5-nitro-4-methylpyridine is used directly in the next step.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-Amino-5-nitro-4-methylpyridine | 1.0 eq | Starting Material |

| Dilute Sulfuric Acid | Solvent | Diazotization Medium |

| Sodium Nitrite | 1.1 eq | Diazotizing Agent |

Step 1.3: Chlorination of 2-Hydroxy-4-methyl-5-nitropyridine

The hydroxyl group is then displaced by a chlorine atom using a suitable chlorinating agent to yield the key intermediate, 2-chloro-4-methyl-5-nitropyridine.

Experimental Protocol:

-

To the solution of 2-hydroxy-5-nitro-4-methylpyridine, add phosphorus pentachloride and phosphorus trichloride (acting as both chlorinating agent and solvent).[1]

-

Heat the reaction mixture to 110°C for 3 hours.[1]

-

After the reaction is complete, remove the excess phosphorus trichloride by vacuum distillation.

-

Pour the residue into water to precipitate the crude 2-chloro-4-methyl-5-nitropyridine as a light yellow solid.[1]

-

Filter the solid and wash with water to obtain the desired product.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-Hydroxy-5-nitro-4-methylpyridine | 1.0 eq | Starting Material |

| Phosphorus Pentachloride | Excess | Chlorinating Agent |

| Phosphorus Trichloride | Solvent/Chlorinating Agent | Reaction Medium |

Part 2: Elaboration to Methyl 5-amino-4-methylpyridine-2-carboxylate

With the key intermediate in hand, the subsequent steps focus on introducing the carboxylate functionality and reducing the nitro group to the final amine.

Step 2.1: Cyanation of 2-Chloro-4-methyl-5-nitropyridine

The chloro group is displaced by a cyanide group. Palladium-catalyzed cyanation reactions are often effective for this transformation.

Caption: A simplified diagram illustrating the key steps in a palladium-catalyzed cyanation reaction.

Experimental Protocol:

-

In a round-bottom flask, combine 2-chloro-4-methyl-5-nitropyridine, zinc cyanide, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).[2]

-

Add a degassed polar aprotic solvent such as N,N-dimethylformamide (DMF).[2]

-

Heat the reaction mixture to around 80°C and monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction, dilute with a suitable organic solvent like ethyl acetate, and filter to remove inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-cyano-4-methyl-5-nitropyridine.[2]

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-Chloro-4-methyl-5-nitropyridine | 1.0 eq | Starting Material |

| Zinc Cyanide | 1.2-1.5 eq | Cyanide Source |

| Pd(PPh₃)₄ | 0.05 eq | Catalyst |

| DMF | Solvent | Reaction Medium |

Step 2.2: Hydrolysis of the Nitrile and Reduction of the Nitro Group

The nitrile and nitro groups can be converted to the carboxylic acid and amine functionalities, respectively. This can be achieved in a single step under acidic hydrolysis and reduction conditions.

Experimental Protocol:

-

Suspend 2-cyano-4-methyl-5-nitropyridine in a mixture of concentrated hydrochloric acid and water.[3]

-

Add a reducing agent such as iron powder or tin(II) chloride.

-

Heat the reaction mixture to reflux and monitor by TLC until both the nitrile and nitro groups have reacted.

-

Cool the reaction mixture and adjust the pH to near neutral to precipitate the crude 5-amino-4-methylpicolinic acid.

-

Filter the solid and wash with cold water. The crude product can be purified by recrystallization.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 2-Cyano-4-methyl-5-nitropyridine | 1.0 eq | Starting Material |

| Concentrated HCl/Water | Solvent/Catalyst | Hydrolysis Medium |

| Iron Powder | Excess | Reducing Agent |

Step 2.3: Esterification of 5-Amino-4-methylpicolinic Acid

The final step is the esterification of the carboxylic acid to the methyl ester. A common and effective method is the Fischer esterification.[4]

Experimental Protocol:

-

Suspend 5-amino-4-methylpicolinic acid in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and neutralize the excess acid with a base such as sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, Methyl 5-amino-4-methylpyridine-2-carboxylate, by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 5-Amino-4-methylpicolinic Acid | 1.0 eq | Starting Material |

| Methanol | Solvent/Reagent | Esterifying Agent |

| Concentrated H₂SO₄ | Catalyst | Acid Catalyst |

Conclusion

This in-depth technical guide outlines a comprehensive and scientifically sound synthetic route to Methyl 5-amino-4-methylpyridine-2-carboxylate. By breaking down the synthesis into logical and manageable steps, and by providing detailed experimental protocols, this document serves as a valuable resource for researchers and scientists in the field of drug development. The causality behind each experimental choice has been explained to provide a deeper understanding of the chemical transformations involved. The successful execution of this synthesis will provide access to a key building block for the creation of novel and potentially life-saving therapeutics.

References

-

PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. Available from: [Link]

- Google Patents. WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

- Katritzky, A. R., et al.

- Google Patents. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

- Kumar, G. S., et al. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 2022, 24(35), 6357-6363.

-

ResearchGate. Enzymatic esterification reaction of the amino-alcohol 5 with carboxylic acids in the presence of Novozym 435. Available from: [Link]

-

PubChem. 2-Cyano-4-methyl-5-nitropyridine. Available from: [Link]

- Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1110-1117.

-

Lumen Learning. Hydrolysis of nitriles. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

-

Pearson. Reactions of Amino Acids: Esterification. Available from: [Link]

- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

Semantic Scholar. A Mild and Convenient Procedure for the Esterification of Amino Acids. Available from: [Link]

-

PubChem. Methyl 5-methylpicolinate. Available from: [Link]

- Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

Sources

An In-depth Technical Guide to Methyl 5-amino-4-methylpyridine-2-carboxylate

Foreword: Methyl 5-amino-4-methylpyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring an amino group, a methyl group, and a methyl ester on a pyridine scaffold, presents a versatile platform for the synthesis of novel bioactive compounds. Despite its potential, comprehensive experimental data for this specific molecule is not extensively documented in publicly accessible literature. This guide, therefore, serves as a technical resource for researchers and drug development professionals by providing a consolidated overview of its predicted chemical properties, plausible synthetic routes, expected reactivity, and potential applications. The insights presented herein are derived from a comparative analysis of structurally related analogues and foundational principles of organic chemistry.

Physicochemical Properties: A Comparative Estimation

Direct experimental data for Methyl 5-amino-4-methylpyridine-2-carboxylate is limited. However, we can infer its key physicochemical properties by examining its constituent parts and comparing it to analogous structures for which data is available.

| Property | Estimated Value | Basis for Estimation and Key Insights |

| Molecular Formula | C₈H₁₀N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 166.18 g/mol | Calculated from the molecular formula. |

| CAS Number | 868551-99-9 | This identifier confirms the compound's existence in chemical databases[1]. |

| Appearance | Likely a solid at room temperature | Inferred from related aminopyridine esters and carboxylic acids which are typically solids. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | The ester and aromatic nature suggest solubility in common organic solvents. Basicity of the amino group and pyridine nitrogen may afford some aqueous solubility under acidic conditions. |

| Melting Point | Not available | Experimental determination is required. For comparison, the related compound 2-amino-5-methylpyridine has a melting point of 76-77 °C. |

| Boiling Point | Not available | Likely to be high due to the polar functional groups and aromatic ring; vacuum distillation would be necessary to avoid decomposition. |

| pKa | Not available | The pyridine nitrogen will be basic, and the amino group will also have a characteristic pKa. The exact values are influenced by the electronic effects of the other substituents. |

Note: The values in this table, unless otherwise cited, are estimations and should be confirmed through experimental analysis.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach would involve the construction of the substituted pyridine ring followed by the introduction and modification of the required functional groups. One such hypothetical route could start from a suitable 4-methylpyridine derivative.

Caption: Proposed multi-step synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate.

Experimental Protocol and Rationale

-

Nitration of 2-Chloro-4-methylpyridine: The starting material, 2-chloro-4-methylpyridine, is subjected to nitration. The methyl group is an ortho-, para- director, and the chloro group is also an ortho-, para- director. The directing effects would favor the introduction of the nitro group at the 3- or 5-position. Steric hindrance from the adjacent methyl group may favor nitration at the 5-position.

-

Cyanation: The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. Reaction with a cyanide salt, such as sodium or potassium cyanide, would displace the chloride to introduce the nitrile functionality.

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This step is a standard transformation in organic synthesis.

-

Esterification: The resulting carboxylic acid is then converted to its methyl ester. This can be achieved through Fischer esterification by reacting the acid with methanol in the presence of a catalytic amount of a strong acid.

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This can be accomplished through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like tin(II) chloride in acidic medium.

This proposed pathway is based on a similar synthetic strategy for methyl 5-amino-3-methylpicolinate, which also involves a multi-step process including nitration, cyanation, hydrolysis, esterification, and reduction[2].

Predicted Reactivity

The reactivity of Methyl 5-amino-4-methylpyridine-2-carboxylate is governed by its three key functional groups: the amino group, the methyl ester, and the pyridine ring itself.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of other functional groups.

-

-

Methyl Ester: The ester group can be:

-

Hydrolyzed: Converted back to the carboxylic acid under acidic or basic conditions.

-

Amidated: Reacted with amines to form amides.

-

Reduced: Reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.

-

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of the electron-donating amino and methyl groups will activate the ring towards electrophilic aromatic substitution, while the electron-withdrawing carboxylate group will have a deactivating effect. The pyridine nitrogen can also be alkylated or oxidized. The reactivity of aminopyridines can be complex, with the pyridine ring being susceptible to nucleophilic substitution at positions 2, 4, and 6[3].

Potential Applications in Drug Discovery

Substituted aminopyridines are a well-established class of compounds in medicinal chemistry, with applications ranging from neurological disorders to infectious diseases.

-

Scaffold for Bioactive Molecules: The structure of Methyl 5-amino-4-methylpyridine-2-carboxylate makes it an attractive starting point for the synthesis of more complex molecules. The functional groups provide handles for diversification, allowing for the creation of libraries of compounds for screening against various biological targets. Aminopyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antiviral, and antitumor effects[3][4].

-

Enzyme Inhibitors: Structurally similar molecules, such as 2-amino-4-methylpyridine analogues, have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes[5]. The scaffold of Methyl 5-amino-4-methylpyridine-2-carboxylate could be similarly explored for the development of novel enzyme inhibitors.

-

Intermediates in Pharmaceutical Synthesis: Aminopyridine carboxylic acids and their esters are valuable intermediates in the synthesis of pharmaceuticals[6]. For instance, 4-aminopyridine is used to manage symptoms of multiple sclerosis[7]. The title compound could serve as a key building block in the synthesis of new drug candidates.

Predicted Spectroscopic Data

While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the structure and data from analogous compounds.

¹H NMR

-

Aromatic Protons: Two singlets are expected in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring.

-

Methyl Ester Protons: A singlet integrating to three protons is expected for the -OCH₃ group, likely in the range of 3.8-4.0 ppm.

-

Methyl Group Protons: A singlet integrating to three protons for the methyl group on the pyridine ring, likely around 2.2-2.5 ppm.

-

Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.

For comparison, the ¹H NMR spectrum of 2-amino-5-methylpyridine shows signals for the aromatic protons and the methyl group[8]. Similarly, 4-methylpyridin-2-amine also displays characteristic peaks for its aromatic and methyl protons[9].

¹³C NMR

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The chemical shifts will be influenced by the attached functional groups.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, typically around 165-175 ppm.

-

Methyl Ester Carbon: A signal for the -OCH₃ carbon, likely in the range of 50-55 ppm.

-

Methyl Group Carbon: A signal for the methyl group carbon, likely in the upfield region around 15-20 ppm.

IR Spectroscopy

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N Stretching: Bands in the 1500-1600 cm⁻¹ region characteristic of the pyridine ring.

-

C-H Stretching: Aromatic and aliphatic C-H stretching bands will also be present.

Safety and Handling

Specific toxicity data for Methyl 5-amino-4-methylpyridine-2-carboxylate is not available. However, based on the hazard information for a related compound, Methyl 4-aminopyridine-2-carboxylate, the following precautions should be taken[10]:

-

Toxicity: May be harmful if swallowed, causing skin irritation and serious eye irritation. May also cause respiratory irritation[10].

-

Handling: Should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 5-amino-4-methylpyridine-2-carboxylate is a chemical entity with considerable potential as a building block in the development of new pharmaceuticals and other functional materials. While direct experimental data is sparse, a comprehensive understanding of its likely properties, synthesis, and reactivity can be constructed through careful analysis of its structure and comparison with well-documented analogues. This technical guide provides a foundational resource for researchers, enabling them to approach the synthesis and application of this compound with a solid theoretical and practical framework. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

-

4-Aminopyridine-2-carboxylic Acid: A Versatile Intermediate for Advanced Applications. (n.d.). Retrieved from [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PubMed Central. Retrieved from [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Unlocking Pharmaceutical Potential: The Role of 4-Aminopyridine-2-carboxylic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (n.d.). PubMed Central. Retrieved from [Link]

-

4-Aminopyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Retrieved from [Link]

- Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.

-

2-Amino-5-methylpyridinium 4-methylbenzoate. (n.d.). PubMed Central. Retrieved from [Link]

- Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.

- Process for preparing 4-amino-5-methylpyridinone. (n.d.). Google Patents.

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. 868551-99-9|Methyl 5-amino-4-methylpicolinate|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 8. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 10. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-amino-4-methylpyridine-2-carboxylate

Molecular Structure and Spectroscopic Framework

The structural integrity of a compound is the foundation of its function. For Methyl 5-amino-4-methylpyridine-2-carboxylate, the arrangement of substituents on the pyridine ring creates a distinct electronic environment, which is directly interrogated by various spectroscopic techniques. The following diagram illustrates the molecular structure with standardized numbering for unambiguous spectral assignment.

Caption: Molecular structure of Methyl 5-amino-4-methylpyridine-2-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of the title compound is expected to show five distinct signals, corresponding to the two aromatic protons, the amine protons, and the two different methyl group protons.

Predicted ¹H NMR Data and Interpretation

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~7.8 - 8.0 | Singlet (s) | 1H | H6 | The proton at the C6 position is adjacent to the ring nitrogen, which is strongly electron-withdrawing. This deshielding effect results in a significant downfield shift. This is a characteristic feature of protons alpha to the nitrogen in a pyridine ring.[3][4] |

| ~6.5 - 6.7 | Singlet (s) | 1H | H3 | The proton at the C3 position is influenced by the electron-donating amino group at C5 and the electron-withdrawing carboxylate at C2. The net effect is a significant upfield shift relative to H6. |

| ~4.5 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent, concentration, and temperature. |

| ~3.8 - 3.9 | Singlet (s) | 3H | -COOCH₃ | The protons of the methyl ester group are in a predictable chemical environment and typically appear as a sharp singlet in this region. |

| ~2.2 - 2.4 | Singlet (s) | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring are shielded compared to the aromatic protons and appear as a singlet further upfield. Their position is typical for methylpyridines.[5] |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile amine protons.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is used, typically with 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and electronic environment of carbon atoms. For Methyl 5-amino-4-methylpyridine-2-carboxylate, eight distinct carbon signals are predicted.

Predicted ¹³C NMR Data and Interpretation

| Predicted δ (ppm) | Assignment | Rationale & Comparative Insights |

| ~166 - 168 | C7 (C=O) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, a characteristic feature of carboxylic acid derivatives.[6] |

| ~155 - 158 | C2 | This carbon is bonded to the ring nitrogen and the ester group, both of which are electron-withdrawing, causing a strong downfield shift. |

| ~150 - 153 | C5 | The carbon atom attached to the electron-donating amino group is shifted downfield due to the direct attachment of nitrogen, but less so than carbons adjacent to the ring nitrogen. |

| ~148 - 150 | C6 | As the carbon alpha to the ring nitrogen, C6 is significantly deshielded and appears downfield. |

| ~125 - 128 | C4 | The chemical shift of this carbon is influenced by the attached methyl group and the adjacent amino group. |

| ~108 - 112 | C3 | This carbon is positioned between two substituents and its chemical shift reflects the combined electronic effects. |

| ~52 - 54 | -COOCH₃ | The methyl carbon of the ester group is found in the typical upfield region for sp³ hybridized carbons bonded to an oxygen atom. |

| ~17 - 20 | Ar-CH₃ | The carbon of the methyl group attached to the pyridine ring is found in the aliphatic region, typically upfield.[7] |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 75 or 125 MHz for carbon) is used.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to ensure that each unique carbon appears as a singlet. A larger number of scans (several hundred to thousands) is necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of a primary amine group is expected to give two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes.[8] |

| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | These absorptions are characteristic of C-H bonds on the pyridine ring. |

| 2990 - 2850 | C-H Stretch | Aliphatic (-CH₃) | These bands correspond to the stretching vibrations of the C-H bonds in the two methyl groups. |

| ~1725 | C=O Stretch | Ester | A strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group. |

| 1620 - 1580 | C=C and C=N Stretch | Aromatic Ring | These vibrations are characteristic of the pyridine ring system and are often seen as a pair of bands.[9] |

| 1300 - 1200 | C-O Stretch | Ester | This band corresponds to the stretching of the C-O single bond of the ester functional group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is taken first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum Analysis

-

Molecular Ion (M⁺): The primary peak expected is the molecular ion peak. For a molecule with the formula C₈H₁₀N₂O₂, the exact mass will be at m/z 166.18.[2] Given the presence of two nitrogen atoms, this peak will adhere to the Nitrogen Rule (an even molecular weight for an even number of nitrogens).

-

Major Fragmentation Pathways:

-

Loss of a methoxy radical (•OCH₃): A significant fragment may be observed at m/z 135, corresponding to the loss of the methoxy portion of the ester.

-

Loss of the carbomethoxy group (•COOCH₃): A fragment at m/z 107 could result from the cleavage of the entire ester group.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Integrated Spectroscopic Workflow

The definitive characterization of a novel or synthesized compound relies not on a single technique, but on the synergistic integration of data from multiple spectroscopic methods. The workflow below illustrates this best-practice approach.

Caption: A workflow for definitive structural elucidation.

Conclusion

The spectroscopic characterization of Methyl 5-amino-4-methylpyridine-2-carboxylate can be robustly achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the key spectral features of the molecule. The predicted ¹H NMR shows two distinct aromatic singlets and three upfield singlets for the different methyl and amine groups. The ¹³C NMR is expected to display eight unique signals, including a characteristic downfield ester carbonyl peak. The IR spectrum should be dominated by strong absorptions from the N-H and C=O stretching vibrations. Finally, mass spectrometry will confirm the molecular weight of 166.18 g/mol and show characteristic fragmentation patterns. Together, these data points provide a unique spectroscopic fingerprint, enabling unambiguous confirmation of the compound's structure for research and development applications.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

ResearchGate. (2016). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

-

Bio-Connect. (n.d.). 5-Amino-4-methylpyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

MDPI. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

CHIMIA. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

ResearchGate. (2022). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

- Google Patents. (2021). Process for preparing 4-amino-5-methylpyridinone.

-

NIH National Center for Biotechnology Information. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

Sources

- 1. methyl 5-amino-4-methylpyridine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.uci.edu [chem.uci.edu]

- 5. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chimia.ch [chimia.ch]

An In-depth Technical Guide to Methyl 5-amino-4-methylpyridine-2-carboxylate: A Key Building Block in Targeted Protein Degradation

Foreword

In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. This has led to the rise of novel therapeutic modalities, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The design and synthesis of effective PROTACs depend on a modular construction, utilizing a diverse toolkit of chemical building blocks. Methyl 5-amino-4-methylpyridine-2-carboxylate (CAS No. 868551-99-9), also known as Methyl 5-amino-4-methylpicolinate, has emerged as a critical component in this toolkit, valued for its structural features that facilitate its incorporation into these complex therapeutic agents. This guide provides an in-depth technical overview of its synthesis, properties, and core applications for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Profile

Methyl 5-amino-4-methylpyridine-2-carboxylate is a substituted pyridine derivative. The pyridine ring provides a rigid scaffold, while the amino and methyl ester functionalities offer versatile points for chemical modification, making it an ideal building block for PROTAC synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 868551-99-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A (General Observation) |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature | [1] |

| Synonyms | Methyl 5-amino-4-methylpicolinate | N/A (Common Alternate Name) |

Synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate

Proposed Synthetic Pathway

The synthesis can be logically broken down into three key stages: nitration of the pyridine ring, reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid.

Caption: Proposed synthetic workflow for Methyl 5-amino-4-methylpyridine-2-carboxylate.

Rationale Behind Experimental Choices

-

Nitration: The nitration of the pyridine ring is a classic electrophilic aromatic substitution. The use of a strong acid mixture (sulfuric and nitric acid) is standard. The position of nitration (C5) is directed by the existing substituents on the pyridine ring.

-

Reduction: The reduction of the nitro group to a primary amine is a crucial step. Several methods are effective, including catalytic hydrogenation (H₂ over Pd/C) which is known for its high efficiency and clean reaction profile, or the use of reducing metals like iron in an acidic medium, a common and cost-effective industrial method.

-

Esterification: The final step is a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst (like sulfuric acid) to form the methyl ester. This is a reversible reaction, and using an excess of methanol can drive the equilibrium towards the product.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from standard methods for analogous compounds. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 4-Methyl-5-nitropicolinic Acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 volumes) to 0-5 °C in an ice-salt bath.

-

Slowly add 4-methylpicolinic acid (1.0 equivalent) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes), pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the picolinic acid derivative over 1-2 hours, maintaining the internal temperature below 15 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH of the resulting solution to 3-4 with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-5-nitropicolinic acid.

Step 2: Synthesis of 5-Amino-4-methylpicolinic Acid

-

To a stirred suspension of iron powder (5.0 equivalents) in water (10 volumes), add a catalytic amount of sulfuric acid.

-

Heat the mixture to 80-90 °C and then add 4-methyl-5-nitropicolinic acid (1.0 equivalent) portion-wise, maintaining the temperature.

-

After the addition is complete, continue stirring at 90-100 °C for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture and filter through celite to remove the iron salts.

-

Adjust the pH of the filtrate to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 5-amino-4-methylpicolinic acid.

Step 3: Synthesis of Methyl 5-amino-4-methylpyridine-2-carboxylate

-

Suspend 5-amino-4-methylpicolinic acid (1.0 equivalent) in methanol (10-20 volumes).

-

Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain Methyl 5-amino-4-methylpyridine-2-carboxylate.

Application in Targeted Protein Degradation (TPD)

The primary application of Methyl 5-amino-4-methylpyridine-2-carboxylate is as a foundational building block in the synthesis of PROTACs.

The Role of PROTACs in Drug Discovery

PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This approach offers several advantages over traditional inhibitors, including the ability to target "undruggable" proteins and a catalytic mode of action.

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Utility of Methyl 5-amino-4-methylpyridine-2-carboxylate in PROTAC Synthesis

This molecule serves as a versatile scaffold for constructing the linker component of a PROTAC. The amino group can be readily acylated or alkylated to attach it to either the POI-binding ligand or the E3 ligase-binding ligand. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another reactive handle for amide bond formation. The pyridine ring itself can be part of the linker, offering a degree of rigidity that can be crucial for optimizing the formation of the ternary complex between the POI and the E3 ligase.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the 1H and 13C NMR spectra can be predicted based on the analysis of structurally similar compounds. These predictions are invaluable for reaction monitoring and product characterization.

Predicted 1H NMR Spectrum

-

Pyridine Protons (2H): Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.

-

Amino Protons (2H): A broad singlet (δ 4.0-6.0 ppm), the chemical shift of which can be highly dependent on the solvent and concentration.

-

Methyl Ester Protons (3H): A sharp singlet (δ 3.8-4.0 ppm).

-

Pyridine Methyl Protons (3H): A sharp singlet (δ 2.0-2.5 ppm).

Predicted 13C NMR Spectrum

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ 165-175 ppm).

-

Pyridine Ring Carbons (5C): Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitrogen and the ester group would be the most downfield.

-

Methyl Ester Carbon (O-CH₃): A signal around δ 50-55 ppm.

-

Pyridine Methyl Carbon (CH₃): A signal in the upfield region (δ 15-25 ppm).

Safety and Handling

Note: The following information is based on safety data sheets for structurally related aminopyridine derivatives. A specific SDS for CAS 868551-99-9 should be consulted when available.

Methyl 5-amino-4-methylpyridine-2-carboxylate should be handled by trained professionals in a well-ventilated laboratory environment, preferably within a chemical fume hood.

-

Hazards: Compounds in this class can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] They may cause skin and serious eye irritation, as well as respiratory irritation.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[2][3]

-

Handling: Avoid creating dust or aerosols. Keep away from heat, sparks, and open flames.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

Methyl 5-amino-4-methylpyridine-2-carboxylate is a valuable and versatile building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its straightforward, albeit multi-step, synthesis and strategically placed functional groups make it an attractive component for the construction of PROTACs and other complex molecular architectures. As the quest for novel therapeutics continues, the importance of such well-defined chemical scaffolds will undoubtedly grow, enabling the development of the next generation of precision medicines.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 35944-2. [Link]

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. [Link]

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

HDH Advancement. (n.d.). methyl 5-amino-4-methylpyridine-2-carboxylate, min 97%, 500 mg. [Link]

- Google Patents. (n.d.). US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide.

-

PubChem. (n.d.). Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide - Patent US-3792076-A. [Link]

-

Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

- Hsiao, Y. M., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.

- Jiang, B., et al. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers.

- Wang, L., et al. (2023, February 15). Recent advances in targeted protein degraders as potential therapeutic agents. Signal Transduction and Targeted Therapy.

- Hsu, J. H., et al. (2022, January 27).

- Google Patents. (n.d.).

-

NJ Bio, Inc. (n.d.). Targeted Protein Degraders. [Link]

- Cheeseman, M., et al. (n.d.). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766).

- Khan, R., et al. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates.

-

UCI Department of Chemistry. (n.d.). 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

- Kim, J. S., et al. (2022, December). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

ResearchGate. (n.d.). Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. [Link]

Sources

An In-depth Technical Guide to Methyl 5-amino-4-methylpyridine-2-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

Methyl 5-amino-4-methylpyridine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and drug development. Its strategic placement of amino, methyl, and carboxylate groups on the pyridine scaffold makes it an exceptionally versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, spectroscopic characterization, and a comprehensive overview of its applications, with a particular focus on its role in the development of novel therapeutics such as protein degraders. This document is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage this valuable intermediate in their research endeavors.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring. Methyl 5-amino-4-methylpyridine-2-carboxylate (CAS No. 868551-99-9) represents a "decorated" pyridine scaffold, offering multiple points for chemical modification. The primary amine at the C5 position is a key nucleophile and a handle for amide bond formation, the ester at C2 provides a site for hydrolysis or amidation, and the methyl group at C4 introduces steric and electronic effects that can be crucial for tuning molecular properties and target engagement.

Its significance has been particularly highlighted by its classification as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities that are at the forefront of modern drug discovery.[1]

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 868551-99-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Solid (typically off-white to brown) | [2] |

| Purity | Typically ≥97% | [1] |

| IUPAC Name | methyl 5-amino-4-methylpyridine-2-carboxylate | |

| InChI Key | UBFHIKCAHDQBAC-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=NC=C1N)C(=O)OC |

Synthesis and Mechanistic Considerations

The synthesis of multi-substituted pyridines like Methyl 5-amino-4-methylpyridine-2-carboxylate requires careful regiochemical control. While a direct, one-pot synthesis is challenging, a common and logical approach involves the construction of a suitably substituted pyridine ring followed by functional group interconversion. A highly plausible and field-proven strategy is the reduction of a nitro-group precursor.

Rationale: The nitro group is a powerful electron-withdrawing group that can direct the regiochemistry of earlier synthetic steps. More importantly, its reduction to a primary amine is a high-yielding and reliable transformation, often accomplished with excellent chemoselectivity, leaving other functional groups like the methyl ester intact.

Below is a representative synthetic workflow.

Caption: A plausible synthetic pathway to the target compound.

Detailed Step-by-Step Protocol (Illustrative)

This protocol describes the reduction of a nitro-pyridine intermediate, a common and effective method for introducing an amino group onto an aromatic ring.

PART A: Esterification of the Carboxylic Acid

-

Reagent Preparation: To a solution of 4-methyl-5-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH, ~0.1 M), cool the flask to 0 °C in an ice bath.

-

Reaction Initiation: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. Causality: This in-situ formation of the acyl chloride is highly reactive towards the alcohol solvent, driving the esterification to completion under mild conditions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up & Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-methyl-5-nitropyridine-2-carboxylate, which can often be used in the next step without further purification.

PART B: Reduction of the Nitro Group

-

Catalyst Setup: In a flask suitable for hydrogenation, suspend Methyl 4-methyl-5-nitropyridine-2-carboxylate (1.0 eq) and Palladium on carbon (10% Pd/C, ~5-10 mol%) in a solvent such as methanol or ethyl acetate. Expertise: Pd/C is the catalyst of choice for its high efficiency in reducing aromatic nitro groups without affecting other reducible groups like esters under standard conditions.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator apparatus at 1-3 atm pressure.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-8 hours. The reaction is complete when H₂ uptake ceases or confirmed by TLC/LC-MS.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, Methyl 5-amino-4-methylpyridine-2-carboxylate.

Spectroscopic Characterization

Verifying the structure of the final compound is critical. The following are the expected spectroscopic signatures:

-

¹H NMR: The spectrum should exhibit distinct signals for the two aromatic protons on the pyridine ring, a singlet for the C4-methyl group (around 2.2-2.4 ppm), a singlet for the ester's methyl group (around 3.9-4.1 ppm), and a broad singlet for the C5-amine protons (which may shift depending on solvent and concentration). Data from the closely related 2-Amino-5-methylpyridine shows aromatic protons between 6.3 and 7.8 ppm and the methyl group at 2.12 ppm, which serves as a good reference.[4]

-

¹³C NMR: Signals corresponding to all 8 carbon atoms should be present, including the characteristic carbonyl carbon of the ester (typically >160 ppm) and the distinct aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester carbonyl (around 1700-1730 cm⁻¹), and C=C/C=N stretching for the pyridine ring (around 1500-1600 cm⁻¹).[5]

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 167.19.

Applications in Drug Development

The true value of Methyl 5-amino-4-methylpyridine-2-carboxylate lies in its application as a versatile intermediate. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it a powerful tool for building molecular diversity.

Core Component in Protein Degraders (PROTACs)

The most prominent application is in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The aminopyridine moiety can serve multiple roles:

-

Linker Attachment Point: The primary amine is an ideal handle for attaching the linker that connects to the E3 ligase ligand.

-

Warhead Precursor: The scaffold can be further elaborated to form a "warhead" that binds to the protein of interest, such as a kinase. Its structure is suitable for creating kinase inhibitors.[6]

Caption: Role of the title compound in a PROTAC synthesis workflow.

Scaffold for Bioactive Molecules

Beyond protein degradation, the aminopyridine scaffold is a well-established pharmacophore. Derivatives of substituted aminopyridines have demonstrated a wide range of biological activities:

-

Enzyme Inhibition: 2-Amino-4-methylpyridine derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[7][8][9]

-

Antineoplastic Activity: Structurally related 5-alkylamino derivatives of pyridine-2-carboxaldehyde have shown significant activity against leukemia cell lines by inhibiting ribonucleotide reductase.[10]

-

Key Pharmaceutical Intermediates: The related compound 4-Amino-5-methylpyridin-2-ol is a key starting material for Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[2] This underscores the value of this substitution pattern in accessing approved drugs.

Conclusion and Future Outlook

Methyl 5-amino-4-methylpyridine-2-carboxylate is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined structure and multiple functionalization points provide a reliable and versatile platform for synthesizing complex and potent therapeutic agents. As research into targeted protein degradation and novel enzyme inhibitors continues to expand, the demand for sophisticated, pre-functionalized building blocks like this one will undoubtedly grow. Its utility in constructing libraries of diverse compounds for high-throughput screening and lead optimization solidifies its position as a cornerstone intermediate in the modern medicinal chemist's toolbox.

References

- Vertex AI Search Result. (n.d.). methyl 5-amino-4-methylpyridine-2-carboxylate, min 97%, 500 mg.

- PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.

- MySkinRecipes. (n.d.). Methyl 5-amino-2-chloropyridine-4-carboxylate.

- ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl).

- Biosynth. (n.d.). methyl 5-amino-4-methylpyridine-2-carboxylate | 868551-99-9.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

- Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer.

- Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine 99%.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- CymitQuimica. (n.d.). methyl 5-amino-4-methylpyridine-2-carboxylate.

- ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 3. methyl 5-amino-4-methylpyridine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 5-amino-2-chloropyridine-4-carboxylate [myskinrecipes.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-氨基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 5-amino-4-methylpyridine-2-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Targeted Therapeutics

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both versatility and precision is paramount. Methyl 5-amino-4-methylpyridine-2-carboxylate, a substituted pyridine derivative, has emerged as a crucial building block for the synthesis of sophisticated therapeutic agents. Its strategic placement of functional groups—an amino group for nucleophilic substitution, a methyl ester for amide bond formation, and a pyridine ring as a core pharmacophore—renders it an invaluable asset for medicinal chemists. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors and the burgeoning field of targeted protein degradation.

Physicochemical Properties and Chemical Profile

A thorough understanding of the physicochemical properties of Methyl 5-amino-4-methylpyridine-2-carboxylate is fundamental to its effective application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 868551-99-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

The pyridine core of this molecule is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its electron-deficient nature allows it to participate in various chemical transformations, making it a versatile starting material for the synthesis of diverse compound libraries.[3]

Core Application I: A Scaffold for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[6][7] The aminopyridine scaffold, a key feature of Methyl 5-amino-4-methylpyridine-2-carboxylate, is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[8]

Focus on the NEK Kinase Family: A Promising Oncological Target

The "Never in Mitosis A" (NIMA)-related kinases (NEK kinases) are a family of serine/threonine kinases that are critical regulators of the cell cycle.[4][5] Several members of the NEK family, particularly NEK2, are overexpressed in a wide range of human cancers and their elevated expression often correlates with poor prognosis.[3][7] This makes the NEK kinases highly attractive targets for the development of novel anti-cancer therapies.[6]

dot graph "NEK2_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_G2_M" { label="G2/M Transition"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_Cancer" { label="Cancer Progression"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_Inhibition" { label="Therapeutic Intervention"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"];

} } NEK2 signaling in cell cycle and cancer, and therapeutic inhibition.

Synthetic Strategy for a Hypothetical NEK2 Inhibitor

The structure of Methyl 5-amino-4-methylpyridine-2-carboxylate provides a clear and logical starting point for the synthesis of potent and selective NEK2 inhibitors. The following is a proposed, field-proven workflow.

Objective: To synthesize a novel NEK2 inhibitor by leveraging the functional handles of Methyl 5-amino-4-methylpyridine-2-carboxylate.

Methodology:

-

Amide Bond Formation: The methyl ester at the C2 position is readily converted to a diverse range of amides through reaction with various primary or secondary amines. This allows for the exploration of the chemical space around the ATP-binding site of NEK2 to optimize potency and selectivity.

-

Suzuki or Buchwald-Hartwig Cross-Coupling: The amino group at the C5 position can be transformed into a leaving group (e.g., a halide or triflate) to enable palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl or heteroaryl moieties, which can occupy hydrophobic pockets within the kinase domain.

Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted Aminopyridine Amide

-

Step 1: Amidation of Methyl 5-amino-4-methylpyridine-2-carboxylate

-

To a solution of Methyl 5-amino-4-methylpyridine-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or THF, add the desired amine (1.2 eq).

-

Add a coupling agent such as HATU (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the desired amide.

-

-

Step 2: Halogenation of the Amino Group

-

Convert the amino group of the synthesized amide to a bromide using a Sandmeyer-type reaction.

-

Dissolve the amide in an aqueous solution of HBr and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Add a solution of copper(I) bromide to the diazonium salt solution to facilitate the substitution of the diazonium group with bromide.

-

Isolate and purify the bromo-pyridine derivative.

-

-

Step 3: Suzuki Coupling

-

Combine the bromo-pyridine derivative (1.0 eq), a desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purify the final product by column chromatography to obtain the target NEK2 inhibitor.

-

dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Methyl 5-amino-4-\nmethylpyridine-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amidation [label="Amidation with R1-NH2", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="Amide Intermediate"]; Halogenation [label="Halogenation (e.g., Sandmeyer)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate2 [label="Bromo-Pyridine Intermediate"]; Coupling [label="Suzuki Coupling with\nAr-B(OH)2", shape=ellipse, fillcolor="#FBBC05"]; FinalProduct [label="Final NEK2 Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Amidation; Amidation -> Intermediate1; Intermediate1 -> Halogenation; Halogenation -> Intermediate2; Intermediate2 -> Coupling; Coupling -> FinalProduct; } Synthetic workflow for a hypothetical NEK2 inhibitor.

Core Application II: A Building Block for Targeted Protein Degradation

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[9][10] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[12]

Methyl 5-amino-4-methylpyridine-2-carboxylate is explicitly categorized as a "Protein Degrader Building Block," highlighting its intended use in the synthesis of such molecules.[1] Its structure is well-suited for incorporation into the linker or as a scaffold to which the POI and E3 ligase ligands are attached.

Designing a PROTAC for NEK2 Degradation

Building upon the synthesized NEK2 inhibitor, a PROTAC can be designed to target NEK2 for degradation.

Conceptual Framework:

-

Warhead: The synthesized NEK2 inhibitor serves as the "warhead" that binds to NEK2.

-

E3 Ligase Ligand: A known E3 ligase ligand, such as derivatives of thalidomide or pomalidomide (which bind to the Cereblon E3 ligase) or VHL ligands, is chosen.[][12]

-

Linker: A flexible linker, often composed of polyethylene glycol (PEG) chains or alkyl chains of varying lengths, is used to connect the warhead and the E3 ligase ligand. The linker's length and composition are critical for optimal ternary complex formation (PROTAC-POI-E3 ligase).

dot graph "PROTAC_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Components" { label="PROTAC Components"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Warhead [label="Warhead\n(NEK2 Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Linker", shape=ellipse]; E3_Ligand [label="E3 Ligase Ligand\n(e.g., Thalidomide derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Warhead -> Linker [dir=none]; Linker -> E3_Ligand [dir=none]; }

subgraph "cluster_Cellular_Process" { label="Cellular Degradation Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; PROTAC [label="PROTAC", fillcolor="#34A853", fontcolor="#FFFFFF"]; NEK2_Protein [label="NEK2 Protein (POI)"]; E3_Ligase [label="E3 Ubiquitin Ligase"]; Ternary_Complex [label="Ternary Complex\n(PROTAC-NEK2-E3 Ligase)"]; Ubiquitination [label="Ubiquitination"]; Proteasome [label="Proteasome"]; Degradation [label="NEK2 Degradation"];

} } Mechanism of action for a NEK2-targeting PROTAC.